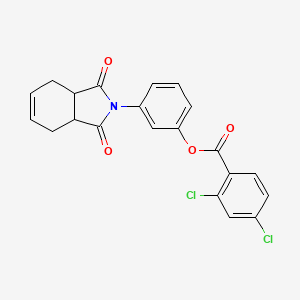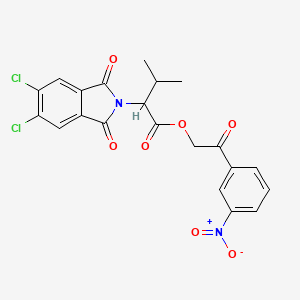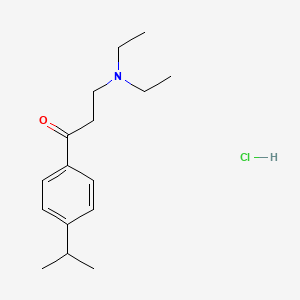
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2,4-dichlorobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2,4-dichlorobenzoate often involves catalytic processes and the condensation of carboxylic acids and amines. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol compounds have been shown to act as effective catalysts for amide condensation, a reaction that could potentially be applied in the synthesis of complex isoindolyl derivatives (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The crystal and molecular structure of isoindolyl derivatives reveal significant insights into their chemical behavior. For example, studies on polymorphic modifications of benzoxiodolyl derivatives have provided detailed information on molecular conformations and intermolecular interactions, which are crucial for understanding the properties and reactivity of such compounds (Gougoutas & Lessinger, 1974).
Chemical Reactions and Properties
Halogen substituents have been found to play a critical role in halogen bonding in isoindolyl derivatives, influencing the formation of supramolecular architectures. This halogen bonding is crucial for the reactivity and potential applications of these compounds (Gurbanov et al., 2021).
Physical Properties Analysis
The physical properties of isoindolyl derivatives, such as crystal structure and solubility, are influenced by their molecular conformation and intermolecular interactions. Studies on various isoindolyl derivatives have detailed their crystal packing, highlighting the importance of these properties in determining the compound's stability and reactivity (Li et al., 2005).
Chemical Properties Analysis
The chemical properties of isoindolyl derivatives are characterized by their reactivity towards other compounds, including nucleophiles and electrophiles. Research has shown that these compounds undergo various reactions, including amide bond formation and cycloaddition reactions, which can be harnessed for synthetic applications (Mironov et al., 2002).
Wissenschaftliche Forschungsanwendungen
Environmental and Health Implications of Phthalates
Phthalates, including compounds similar to the one , have been extensively studied for their wide range of applications and potential health implications. Hauser and Calafat (2005) explored the uses, metabolism, and health effects of phthalates, noting their ubiquity in consumer products and medical devices due to their plasticizing properties. This research highlights the environmental persistence of phthalates and the importance of understanding their impact on human health, suggesting potential areas of study for related compounds in environmental monitoring and health risk assessment (Hauser & Calafat, 2005).
Chemical Synthesis and Catalysis
The research on catalyzed reactions, such as the work by Maki, Ishihara, and Yamamoto (2006), demonstrates the significance of catalysts in synthesizing complex molecules, including those with structures resembling the target compound. Their study on effective catalysts for amide condensation suggests that understanding the catalytic properties and reactions of similar compounds can lead to advancements in synthetic chemistry and material science (Maki, Ishihara, & Yamamoto, 2006).
Molecular and Supramolecular Structures
The work of Trujillo-Ferrara et al. (2006) on the molecular and supramolecular structures of related compounds provides insights into the interactions and bonding patterns that can influence the physical and chemical properties of materials. Their study of butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveals how molecular conformation affects supramolecular architecture, suggesting areas of research in material science and nanotechnology for compounds with similar structural features (Trujillo-Ferrara et al., 2006).
Environmental Persistence of Dioxins
Research on the environmental persistence and toxicological impact of dioxins, as discussed by Van den Berg et al. (2006), provides a framework for understanding the long-term environmental and health implications of chlorinated organic compounds. This research underscores the importance of monitoring and assessing the risks associated with the environmental presence of compounds similar to the target molecule (Van den Berg et al., 2006).
Eigenschaften
IUPAC Name |
[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4/c22-12-8-9-17(18(23)10-12)21(27)28-14-5-3-4-13(11-14)24-19(25)15-6-1-2-7-16(15)20(24)26/h1-5,8-11,15-16H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUGCYQKSZANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)

![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)
